2,3-DCPE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2,3-DCPE involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3-DCPE undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorinated positions of the phenyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-DCPE has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-DCPE exerts its effects involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway . This pathway is crucial for the induction of S-phase arrest and apoptosis in cancer cells. The compound upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, and increases the levels of checkpoint kinase 1 (Chk1) while decreasing the expression of M-phase inducer phosphatase 1 (Cdc25A) . These molecular changes lead to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

2,3-DCPE is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells . Similar compounds include:

Bis(dicyclohexylphosphino)ethane: An organophosphorus compound used as a ligand in coordination chemistry.

Bis(diphenylphosphino)ethane nickel polychloridophenylthiolate: A nickel complex used in various catalytic processes.

These compounds, while similar in some chemical properties, do not exhibit the same biological activity as this compound, highlighting its uniqueness in the field of cancer research.

Biological Activity

2,3-Dichlorophenyl-ethanol (2,3-DCPE) is a compound of significant interest in cancer research due to its pro-apoptotic properties and selective action against cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

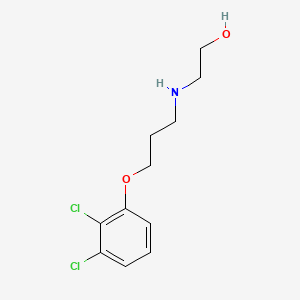

This compound is chemically defined as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. The compound's efficacy is primarily attributed to its ability to downregulate Bcl-XL protein expression and activate apoptosis pathways.

Induction of Apoptosis

Research indicates that this compound induces apoptosis through several mechanisms:

- Caspase Activation : Treatment with this compound leads to the cleavage and activation of key caspases (caspase-8, caspase-9, and caspase-3) in cancer cells but not in normal human fibroblasts (NHFBs). This suggests a targeted mechanism that preferentially affects malignant cells .

- Bcl-XL Downregulation : The compound significantly reduces Bcl-XL protein levels in cancer cells. This downregulation is critical as Bcl-XL is known to inhibit apoptosis; thus, its reduction promotes cell death in cancerous tissues .

- S-phase Arrest : In addition to apoptosis induction, this compound has been shown to cause S-phase arrest in the cell cycle. It activates the ATM/ATR-Chk1-Cdc25A pathway, leading to DNA damage response and subsequent cell cycle regulation .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been demonstrated across various human cancer cell lines. The following table summarizes its effects:

| Cell Line | IC50 (μM) | Apoptosis Induction | Comments |

|---|---|---|---|

| LoVo (Colon) | 0.89 | Yes | Most sensitive to this compound |

| DLD-1 (Colon) | 1.95 | Yes | Significant apoptosis observed |

| A549 (Lung) | 2.69 | Yes | Caspase activation noted |

| NHFB (Normal) | 12.6 | No | Minimal effect on normal fibroblasts |

The IC50 values indicate the concentration at which 50% of the cells are inhibited or killed. Notably, the much higher IC50 value for NHFBs suggests that normal cells are significantly less affected by this compound compared to cancer cells .

Study on Apoptosis Induction

In a pivotal study by Wu et al., it was demonstrated that treatment with 20 μM of this compound resulted in approximately 16% apoptosis in DLD-1 cells compared to only about 4% in Bcl-XL overexpressing DLD-1/Bcl-XL cells. This finding underscores the role of Bcl-XL in mediating resistance to apoptosis induced by this compound .

S-phase Arrest Mechanism

A recent investigation revealed that this compound induces S-phase arrest by upregulating phosphorylated H2A histone family member X and activating checkpoint kinases like Chk1. The study showed that the use of ATM/ATR inhibitors such as wortmannin and caffeine partially abrogated this arrest but had limited impact on apoptosis induction .

Properties

Molecular Formula |

C11H15Cl2NO2 |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |

InChI |

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |

InChI Key |

QVEIRCZEBQRCTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |

Synonyms |

2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.